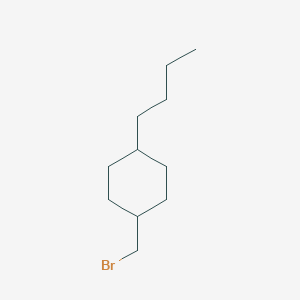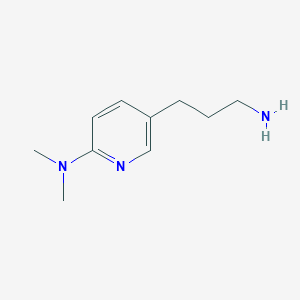
1-(5-Chloro-2-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of phenylpropanone, characterized by the presence of a chlorine atom and a methoxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of 1-(5-chloro-2-methoxyphenyl)propan-2-oic acid.
Reduction: Formation of 1-(5-chloro-2-methoxyphenyl)propan-2-ol.
Substitution: Formation of 1-(5-methoxy-2-methoxyphenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxyphenyl)propan-1-one: Similar structure but lacks the chlorine atom.
1-(5-Chloro-2-hydroxyphenyl)propan-2-one: Similar structure but has a hydroxyl group instead of a methoxy group.
1-(5-Chloro-2-methoxyphenyl)propan-1-one: Similar structure but differs in the position of the carbonyl group.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)propan-2-one is unique due to the specific combination of the chlorine atom and methoxy group on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5H2,1-2H3 |
Clave InChI |
PTAJQOAMLNICQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)


![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)









